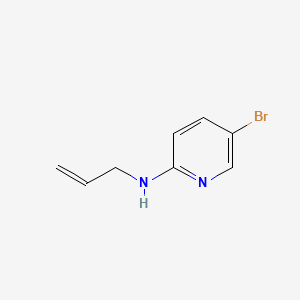

N-allyl-5-bromopyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Amination and Cross-Coupling Reactions

N-allyl-5-bromopyridin-2-amine and similar compounds have been utilized extensively in catalytic amination and cross-coupling reactions. These reactions are pivotal for constructing nitrogen-containing heterocycles, which are core structures in many biologically active compounds. For instance, the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been demonstrated to predominantly yield aminopyridine products with excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Similarly, copper catalysis has been employed for the amination of aryl halides, converting bromopyridine into aminopyridine with high yield, showcasing low catalyst loading and mild reaction conditions (Lang, Zewge, Houpis, & Volante, 2001).

Mechanistic Studies

Mechanistic studies of the amination reactions involving this compound derivatives have provided insight into the processes underlying these transformations. An investigation into the intramolecular amination of azaheteroarylamines revealed complex mechanisms that include palladium-catalyzed aminations and base-assisted nucleophilic aromatic substitutions, depending on the substrate (Loones et al., 2007).

Synthesis of Bioactive and Chemical Intermediates

This compound serves as a precursor in the synthesis of various bioactive and chemical intermediates. A study detailed the zinc-mediated allylation and alkylation of aminals, applicable to the synthesis of antispasmodic compounds (Hatano, Nagahashi, & Kijima, 2008). Furthermore, research on 2-aminopyridines emphasizes their significance as key structural cores in natural products and medicinally important compounds. Efficient and flexible methods for their synthesis, including reactions with 2,6-dibromopyridine and various amines, have been developed, underscoring the utility of bromopyridine derivatives in accessing valuable synthetic targets (Bolliger, Oberholzer, & Frech, 2011).

Safety and Hazards

While specific safety and hazard information for N-Allyl-5-bromopyridin-2-amine is not available, it’s important to handle all chemical compounds with care. For example, 2-Amino-5-bromopyridine is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Similar compounds are often used in the synthesis of drugs due to their ability to bind to various biological targets. Without specific studies on “n-allyl-5-bromopyridin-2-amine”, it’s hard to identify its primary targets .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Pyridine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and Van der Waals forces .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Pyridine derivatives are often involved in reactions such as suzuki–miyaura coupling .

Properties

IUPAC Name |

5-bromo-N-prop-2-enylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUSVONUIOIKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)